(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone
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Overview
Description
(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activity
The compound shows significant insecticidal activities. For example, similar compounds have been found to possess lethal effects against armyworm at certain concentrations (Ding et al., 2019).
Anticancer Activity
A related compound, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. This activity was found to be significantly greater than that of other compounds used in glioma treatments, suggesting potential applications in cancer therapy (Lefranc et al., 2013).
Structural and Molecular Analysis
The compound's structure and characteristics have been analyzed using various techniques like X-ray diffraction, providing insights into its molecular stability and interactions (Prasad et al., 2018).
Antibacterial and Antifungal Activity
Several studies have explored the antibacterial and antifungal properties of compounds structurally similar to (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone. These properties make these compounds potential candidates for the development of new antimicrobial agents (Rajaraman et al., 2015).
Docking and Computational Studies
Computational studies, including density functional theory and molecular docking, have been used to understand the interaction of similar compounds with biological targets, aiding in the design of drugs with specific antibacterial properties (Shahana & Yardily, 2020).
Antileukemic Activity
Some derivatives of this compound have shown promising results in antileukemic activity, particularly against human leukemia cells, highlighting their potential in cancer treatment (Vinaya et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the specific biological environment in which they are used .
Properties
IUPAC Name |
[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-14-5-3-8-18-19(14)22-21(27-18)25-16-9-11-23(12-10-16)20(24)15-6-4-7-17(13-15)26-2/h3-8,13,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXJVOWBJWSNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.